

# In-Depth Technical Guide: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B1330906

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of **4-iodo-1,3,5-trimethyl-1H-pyrazole**, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole nucleus is a privileged scaffold, present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.<sup>[1][2]</sup> The introduction of an iodine atom at the C4-position of the trimethylated pyrazole ring offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This document details the physicochemical properties, synthesis protocols, and potential applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents.

## Physicochemical and Structural Data

**4-Iodo-1,3,5-trimethyl-1H-pyrazole** is a solid compound at room temperature.<sup>[3]</sup> Its key quantitative data and structural identifiers are summarized in the table below, providing a foundational reference for experimental design and characterization.

Property	Value	Reference
Molecular Weight	236.05 g/mol	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> IN <sub>2</sub>	[3][4]
Monoisotopic Mass	235.98105 Da	[5]
CAS Number	51660-65-2	[4]
Physical Form	Solid	[3]
Purity (Typical)	≥95%	[6]
InChI Key	RUOGLHMRBURIEQ-UHFFFAOYSA-N	[3]
SMILES	<chem>CN1C(C)=C(I)C(C)=N1</chem>	[3]

## Synthesis and Characterization

The synthesis of **4-iodo-1,3,5-trimethyl-1H-pyrazole** is typically achieved through the N-methylation of a 4-iodinated pyrazole precursor. The iodine atom is introduced via electrophilic iodination of the pyrazole ring, a reaction that shows high regioselectivity for the C4 position due to the electronic properties of the heterocycle.[3]

## Experimental Protocols

### Protocol 1: Synthesis of 4-Iodo-3,5-dimethyl-1H-pyrazole (Precursor)

This protocol describes a general method for the direct iodination of a pyrazole ring using N-Iodosuccinimide (NIS), a common and effective iodinating agent.

- **Reaction Setup:** To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, stir the mixture at room temperature.
- **Addition of Reagent:** Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.

- **Reaction:** Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the substrate is less reactive.
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to consume any remaining iodine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-iodo-3,5-dimethyl-1H-pyrazole.

#### Protocol 2: Synthesis of **4-Iodo-1,3,5-trimethyl-1H-pyrazole**

This protocol details the N-methylation of the precursor to yield the final product.[\[4\]](#)

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
- **Deprotonation:** To this suspension, add a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
- **Methylation:** Cool the reaction mixture back to 0 °C and add methyl iodide ( $\text{CH}_3\text{I}$ ) (1.2 eq) dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
- **Work-up:** Carefully quench the reaction by the slow addition of water.
- **Extraction and Purification:** Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate.

under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford **4-iodo-1,3,5-trimethyl-1H-pyrazole**.

## Analytical Characterization

The structural confirmation of the synthesized compound would be performed using standard analytical techniques:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups (N1-CH<sub>3</sub>, C3-CH<sub>3</sub>, and C5-CH<sub>3</sub>).
- <sup>13</sup>C NMR: The carbon NMR spectrum will show characteristic shifts for the pyrazole ring carbons, with the C4 carbon bearing the iodine atom being significantly downfield.
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing a prominent [M+H]<sup>+</sup> ion at m/z 237.0.

## Applications in Drug Discovery and Development

The primary utility of **4-iodo-1,3,5-trimethyl-1H-pyrazole** in drug development lies in its role as a versatile intermediate. The carbon-iodine bond at the C4 position serves as a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. [\[3\]\[7\]](#)

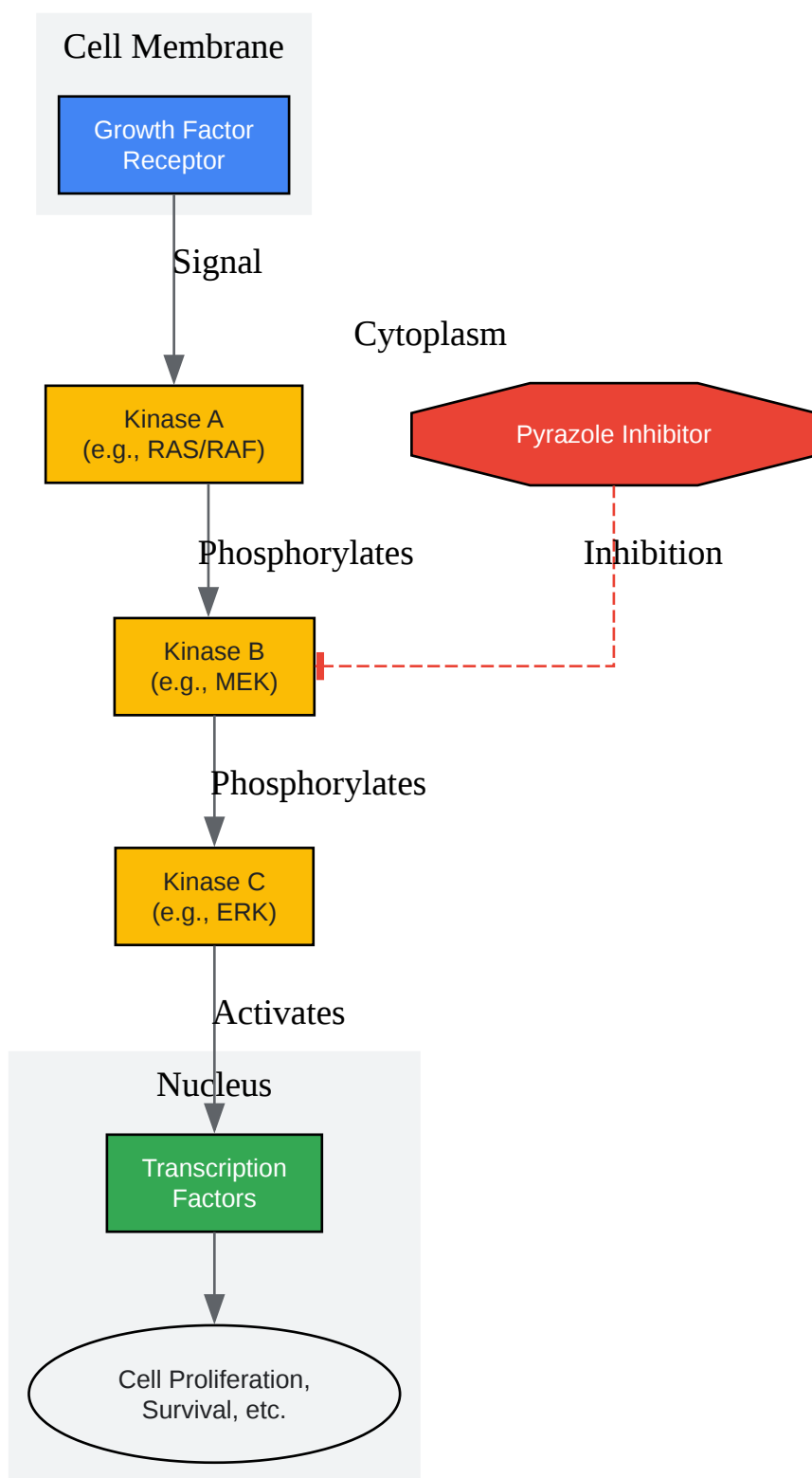
- Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to form new C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.
- Sonogashira Coupling: Introduction of alkyne functionalities, which are valuable for linking molecular fragments or as precursors for other functional groups.
- Heck Coupling: Formation of C-C bonds with alkenes, providing access to vinyl-substituted pyrazoles.

This synthetic flexibility allows for the rapid generation of large libraries of novel pyrazole derivatives for high-throughput screening against various biological targets.

## Biological Context and Potential Signaling Pathway Inhibition

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer and anti-inflammatory effects.[8][9] Many of these activities stem from the ability of pyrazole-containing molecules to act as kinase inhibitors. Kinase signaling pathways are fundamental to cellular processes like proliferation, differentiation, and survival, and their dysregulation is a hallmark of diseases such as cancer.

The diagram below illustrates a generalized kinase signaling pathway and the mechanism by which a hypothetical pyrazole-based inhibitor, developed from a scaffold like **4-iodo-1,3,5-trimethyl-1H-pyrazole**, could exert its therapeutic effect.



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Caption: Generalized kinase signaling cascade and point of inhibition.

In this representative pathway, an extracellular signal activates a receptor, initiating a phosphorylation cascade through multiple kinases. The final kinase in the chain activates transcription factors, leading to a cellular response. A pyrazole-based drug can be designed to bind to the ATP-binding pocket of a specific kinase (e.g., Kinase B), preventing its function and thereby blocking the entire downstream signaling pathway. The versatility of the **4-iodo-1,3,5-trimethyl-1H-pyrazole** scaffold allows for the synthesis of derivatives tailored to inhibit specific kinases implicated in disease.

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## References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-iodo-1,3,5-trimethyl-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Iodopyrazole(3469-69-0) 1H NMR [m.chemicalbook.com]
- 7. nbino.com [nbino.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
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